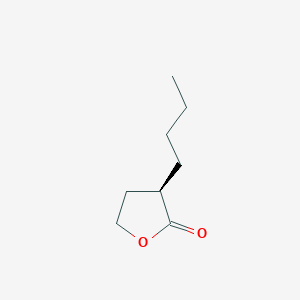
(3R)-3-Butyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Butyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of 4-hydroxybutanoic acid derivatives. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and requires heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of biocatalysts, such as lipases, has also been explored for the enantioselective synthesis of this compound, providing an environmentally friendly alternative to traditional chemical methods.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Butyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the lactone under basic or acidic conditions to form amides or esters, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield butyric acid, while reduction with lithium aluminum hydride produces 3-butyltetrahydrofuran-2-ol.
Scientific Research Applications
(3R)-3-Butyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism by which (3R)-3-Butyloxolan-2-one exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The compound’s ability to act as a chiral auxiliary in asymmetric synthesis is due to its ability to induce stereoselectivity in chemical reactions, guiding the formation of specific enantiomers.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Butyloxolan-2-one: The enantiomer of (3R)-3-Butyloxolan-2-one, differing only in the spatial arrangement of the butyl group.
γ-Butyrolactone: A structurally similar lactone without the butyl substituent.
δ-Valerolactone: Another lactone with a five-membered ring but with a different substituent pattern.
Uniqueness
This compound is unique due to its chiral nature and the presence of the butyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in asymmetric synthesis and as a precursor for the synthesis of enantiomerically pure compounds.
Properties
CAS No. |
55232-24-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3R)-3-butyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
GNGUMAGSNTVFLB-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@@H]1CCOC1=O |
Canonical SMILES |
CCCCC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


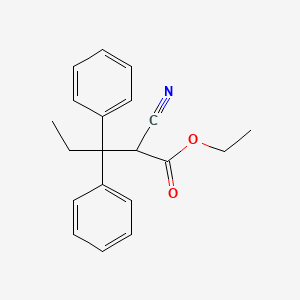
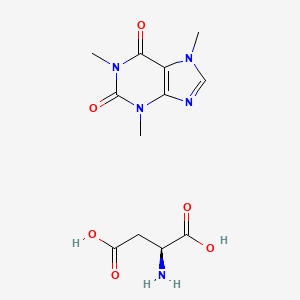
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
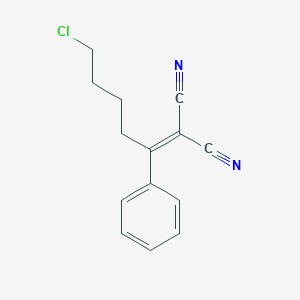
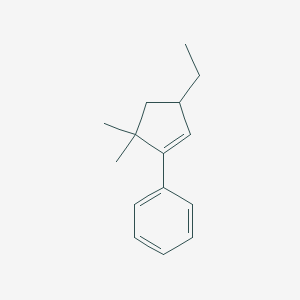
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
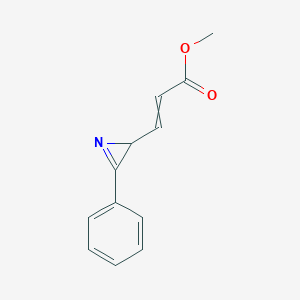
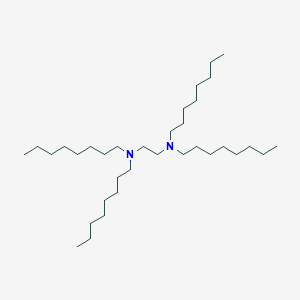
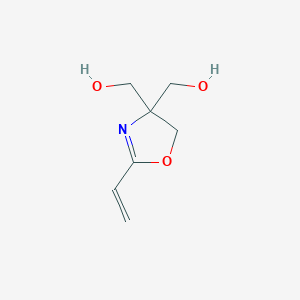
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
